molecular formula C21H28N4O B4973583 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide

Número de catálogo B4973583
Peso molecular: 352.5 g/mol
Clave InChI: APNMACDFWOPUSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide, also known as JNJ-1930942, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2007 by Johnson & Johnson Pharmaceutical Research and Development, LLC.

Mecanismo De Acción

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide selectively inhibits the norepinephrine transporter (NET) with high affinity. It binds to the substrate recognition site of NET and prevents the reuptake of norepinephrine from the synapse. This results in increased norepinephrine concentration in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide has been shown to have beneficial effects in animal models of neuropathic pain, anxiety, and depression. It has been shown to increase the concentration of norepinephrine in the brain, leading to enhanced neurotransmission and potential therapeutic effects. N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide has several advantages for lab experiments, including its high selectivity for NET, good pharmacokinetic profile, and potential therapeutic effects in various diseases. However, there are also some limitations to using N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide in lab experiments. For example, it may have off-target effects on other transporters or receptors, and its efficacy and safety in humans are still being studied.

Direcciones Futuras

There are several future directions for the study of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide. One potential direction is to further investigate its therapeutic effects in animal models of neuropathic pain, anxiety, and depression. Another direction is to study its potential use in other diseases, such as attention deficit hyperactivity disorder (ADHD) and post-traumatic stress disorder (PTSD). Additionally, further studies are needed to determine the efficacy and safety of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide in humans, and to explore its potential for combination therapy with other drugs.

Métodos De Síntesis

The synthesis of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide involves a multi-step process that includes the reaction of 2-chloro-N-(pyridin-3-ylmethyl)acetamide with benzylmethylamine, followed by the reaction of the resulting intermediate with piperidine. The final product is obtained after purification by column chromatography. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, anxiety, and depression. It acts as a selective inhibitor of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synapse. By inhibiting NET, N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects.

Propiedades

IUPAC Name

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-24(16-18-9-4-2-5-10-18)21-19(11-8-12-22-21)15-23-20(26)17-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-17H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNMACDFWOPUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.